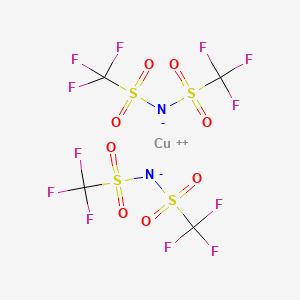
Kupfer(II)-bis(trifluormethansulfonyl)imid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper(II) Bis(trifluoromethanesulfonyl)imide is a chemical compound with the molecular formula C4CuF12N2O8S4. It is known for its high stability and unique properties, making it valuable in various scientific and industrial applications . This compound is often used in the field of chemistry due to its ability to act as a catalyst and its involvement in various chemical reactions.
Wissenschaftliche Forschungsanwendungen
Copper(II) Bis(trifluoromethanesulfonyl)imide has a wide range of applications in scientific research:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Copper(II) Bis(trifluoromethanesulfonyl)imide can be synthesized through several methods. One common approach involves the reaction of copper(II) oxide with trifluoromethanesulfonic acid in the presence of a suitable solvent . The reaction typically requires controlled conditions, including specific temperatures and inert atmospheres, to ensure the purity and yield of the final product.
Industrial Production Methods
In industrial settings, the production of Copper(II) Bis(trifluoromethanesulfonyl)imide often involves large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The process may include steps such as purification and crystallization to obtain the compound in its desired form .
Analyse Chemischer Reaktionen
Types of Reactions
Copper(II) Bis(trifluoromethanesulfonyl)imide undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also be reduced under specific conditions, leading to the formation of different copper-containing species.
Substitution: The compound can undergo substitution reactions, where one or more of its ligands are replaced by other chemical groups.
Common Reagents and Conditions
Common reagents used in reactions with Copper(II) Bis(trifluoromethanesulfonyl)imide include reducing agents like sodium borohydride and oxidizing agents such as hydrogen peroxide. The reactions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield copper(III) species, while reduction reactions can produce copper(I) compounds .
Wirkmechanismus
The mechanism by which Copper(II) Bis(trifluoromethanesulfonyl)imide exerts its effects involves its ability to interact with various molecular targets and pathways. In catalytic reactions, the compound can facilitate the formation and breaking of chemical bonds, thereby accelerating reaction rates . In biological systems, it may enhance drug delivery by altering the permeability of cell membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Copper(II) Triflimide: Similar in structure and properties, often used interchangeably in certain applications.
Copper(II) Bis(trifluoromethylsulfonyl)imide: Another closely related compound with comparable stability and reactivity.
Uniqueness
Copper(II) Bis(trifluoromethanesulfonyl)imide stands out due to its high stability and versatility in various chemical reactions. Its ability to act as both an oxidizing and reducing agent, along with its role in enhancing drug delivery, makes it a unique and valuable compound in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
162715-14-2 |
|---|---|
Molekularformel |
C4CuF12N2O8S4 |
Molekulargewicht |
623.8 g/mol |
IUPAC-Name |
copper;bis(trifluoromethylsulfonyl)azanide |
InChI |
InChI=1S/2C2F6NO4S2.Cu/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2 |
InChI-Schlüssel |
UQENANCFJGYGSY-UHFFFAOYSA-N |
SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Cu+2] |
Kanonische SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Cu+2] |
Piktogramme |
Corrosive |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















